2-(Propan-2-yl)azepane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
383129-08-6 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2-propan-2-ylazepane |
InChI |
InChI=1S/C9H19N/c1-8(2)9-6-4-3-5-7-10-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
VZKZJBJGKDYTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCCN1 |
Origin of Product |
United States |
Significance of Seven Membered Nitrogen Heterocycles in Contemporary Organic Synthesis
Seven-membered nitrogen heterocycles, particularly the saturated azepane core, are crucial structural motifs in a wide array of natural products and pharmaceutically active molecules. researchgate.netnih.gov Their prevalence in medicinal chemistry is due to the unique three-dimensional architecture and conformational flexibility conferred by the seven-membered ring. lifechemicals.com This flexibility can be critical for establishing potent and specific interactions with biological targets. lifechemicals.comrsc.org
The azepane scaffold is a component of numerous FDA-approved drugs, highlighting its therapeutic relevance. nih.gov Compounds incorporating this ring system have demonstrated a broad spectrum of biological activities, including anticancer, antidiabetic, and antiviral properties. nih.govnih.gov For instance, the natural product (-)-Balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C. nih.govlifechemicals.com This has spurred considerable research into the synthesis of azepane derivatives as potential therapeutic agents. lifechemicals.comnih.gov The development of new, efficient, and selective synthetic methodologies to access functionalized azepanes is a vibrant and challenging area of contemporary organic synthesis. nih.govresearchgate.net
Structural Classification and Context of 2 Propan 2 Yl Azepane Within the Azepane Chemical Space
Azepane, also known as hexamethyleneimine, is a saturated seven-membered heterocycle containing one nitrogen atom. wikipedia.org Its derivatives are classified based on the position, number, and nature of the substituents on the carbocyclic ring. 2-(Propan-2-yl)azepane is a C-substituted azepane, featuring an isopropyl group at the carbon atom adjacent to the nitrogen (the C2 position).
While information specifically detailing this compound in the scientific literature is sparse, the broader class of 2-alkyl and 2-aryl azepanes is of significant interest. bohrium.comacs.org These compounds serve as important building blocks, and the development of synthetic routes to access them is an active area of research. acs.orgacs.org The synthesis of 2-substituted azepanes is challenging; for example, the direct α-lithiation and substitution of N-protected azepane is often a low-yielding process. acs.org
Interactive Data Table: Physicochemical Properties of Related Azepane Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | XLogP3-AA |
| Azepane | C6H13N | 99.177 | - |
| 2,3-Di(propan-2-yl)azepane | C12H25N | 183.33 | 3.6 |
| 4-(propan-2-yl)azepane | C9H19N | - | - |
Note: Data sourced from PubChem. wikipedia.orgnih.govuni.lu XLogP3-AA is a computed measure of hydrophobicity.
Overarching Challenges and Emerging Opportunities in the Synthesis of Substituted Azepane Frameworks
Strategies for Azepane Ring Construction
The construction of the azepane ring can be broadly categorized into two primary approaches: the formation of the seven-membered ring through intramolecular cyclization of an acyclic precursor and the expansion of a pre-existing smaller ring system.
Intramolecular Ring-Closing Reactions
Intramolecular ring-closing reactions are a fundamental strategy for the synthesis of azepanes. These methods typically involve the formation of a carbon-nitrogen or carbon-carbon bond within a suitably functionalized linear precursor to generate the seven-membered ring.
One notable approach is the intramolecular 1,7-carbonyl-enamine cyclization . This method has been studied for its potential in forming the azepine ring structure. The proposed mechanism involves the formation of an enamine-ester intermediate which then undergoes a 1,7-cyclization to yield the azepine derivative. chem-soc.si For instance, the reaction of an enamine-ester intermediate can form a quaternary iminium ion, which subsequently cyclizes to form the piperazinoazepine ring system. chem-soc.si
Another significant method is ring-closing metathesis (RCM) . RCM has been employed in the synthesis of seven-membered lactams, which are precursors to azepanes. psu.edu This reaction utilizes a ruthenium catalyst to facilitate the formation of a cyclic alkene from a diene precursor.
The aza-Wittig reaction represents another powerful tool for intramolecular cyclization. psu.eduscispace.com In this reaction, an iminophosphorane, generated from an azide, reacts with an aldehyde or ketone within the same molecule to form an imine, which upon reduction, yields the azepane ring. scispace.com For example, azido (B1232118) aldehydes can be treated with triphenylphosphine (B44618) to generate an intermediate imine that cyclizes and is subsequently reduced to the corresponding azepine. scispace.com
| Reaction Type | Key Intermediates | General Application |
|---|---|---|
| Intramolecular 1,7-carbonyl-enamine cyclization | Enamine-ester, Quaternary iminium ion | Formation of azepine and piperazinoazepine systems chem-soc.si |
| Ring-Closing Metathesis (RCM) | Diene precursors, Ruthenium catalyst | Synthesis of seven-membered lactams psu.edu |
| Aza-Wittig Reaction | Iminophosphorane, Azido aldehyde/ketone | Formation of azepine ring via intramolecular imine formation and reduction psu.eduscispace.com |
Ring-Expansion Methodologies from Smaller Heterocycles
Ring-expansion reactions provide an alternative and often stereoselective route to azepanes from more readily available five- and six-membered heterocyclic systems.
A versatile method for the one-carbon homologation of pyrrolidines to piperidines and a two-carbon expansion to azepanes involves the formation and subsequent nucleophilic opening of a bicyclic azetidinium intermediate. acs.orgresearchgate.net This strategy has been successfully applied to synthesize 4-substituted α-trifluoromethyl azepanes from L-proline derivatives. researchgate.net The regioselectivity of the ring opening is influenced by the nature of the substituent on the pyrrolidine (B122466) ring and the nucleophile used. acs.orgresearchgate.net Specifically, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a 1-azoniabicyclo[3.2.0]heptane intermediate, which upon reaction with nucleophiles, can yield a mixture of pyrrolidines and azepanes. acs.org
A palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines offers another efficient route to azepanes. northumbria.ac.ukrsc.orgchemrxiv.org This method is notable for its mild reaction conditions, tolerance of various functional groups, and the potential for high enantioretention, allowing for the conversion of simple L-proline-derived pyrrolidines into either enantiomer of the corresponding azepane with high selectivity. northumbria.ac.ukrsc.org
Similar to pyrrolidines, piperidines can also be expanded to form azepanes. A palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines has been reported to yield their azepane counterparts under mild conditions. northumbria.ac.ukrsc.org This transformation proceeds with high stereoselectivity and is tolerant of a range of functional groups. rsc.orgrsc.org The regiochemistry and stereochemistry of the piperidine (B6355638) ring expansion process have been investigated using computational calculations to understand the reaction mechanism and predict outcomes. rsc.org
A novel and powerful strategy for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of readily available nitroarenes. nih.govresearchgate.netmanchester.ac.ukmanchester.ac.ukresearchgate.net This process, mediated by blue light at room temperature, converts the six-membered benzene (B151609) ring into a seven-membered azepine system. nih.govmanchester.ac.uk The key step is the conversion of the nitro group into a singlet nitrene, which then inserts into the aromatic ring. nih.govresearchgate.netresearchgate.net Subsequent hydrogenolysis of the resulting 3H-azepine intermediate furnishes the saturated azepane in a two-step sequence. nih.govmanchester.ac.ukresearchgate.net This method has been utilized to synthesize azepane analogues of known piperidine-containing drugs. nih.gov
| Starting Heterocycle | Methodology | Key Features | Resulting Product |
|---|---|---|---|
| Pyrrolidine | Formation and opening of bicyclic azetidinium intermediates acs.orgresearchgate.net | One or two-carbon expansion, regioselectivity influenced by substituents and nucleophiles. acs.orgresearchgate.net | Substituted piperidines or azepanes acs.org |
| 2-Alkenyl Pyrrolidine | Palladium-catalyzed allylic amine rearrangement northumbria.ac.ukrsc.orgchemrxiv.org | Two-carbon expansion, mild conditions, high enantioretention. northumbria.ac.ukrsc.org | Azepanes northumbria.ac.ukrsc.org |
| Piperidine | Palladium-catalyzed allylic amine rearrangement northumbria.ac.ukrsc.org | Two-carbon expansion, high stereoselectivity. rsc.orgrsc.org | Azepanes rsc.org |
| Nitroarene | Photochemical dearomative ring expansion nih.govresearchgate.netmanchester.ac.ukmanchester.ac.ukresearchgate.net | Blue light mediated, room temperature, formation of singlet nitrene intermediate. nih.govresearchgate.netresearchgate.net | Polysubstituted azepanes nih.govmanchester.ac.uk |
A tandem Staudinger-aza-Wittig reaction provides a rapid and efficient method for the synthesis of highly functionalized azepanes, particularly polyhydroxylated azepanes known as iminosugars. nih.govacs.orgrsc.org This one-pot process involves the reaction of an azido sugar with a phosphine, typically triphenylphosphine, to form an aza-ylide via the Staudinger reaction. This intermediate then undergoes an intramolecular aza-Wittig reaction with a suitably positioned aldehyde or ketone to form a cyclic imine, which is subsequently reduced to the azepane. acs.org This methodology has been successfully employed to prepare new seven-membered iminosugars that exhibit potent and selective inhibition of glycosidases. nih.govrsc.org
Multistep Linear and Convergent Synthetic Sequences for Azepane Scaffolds
The construction of the azepane ring system can be accomplished through both linear and convergent multistep synthetic strategies. sathyabama.ac.in Linear synthesis involves the sequential modification of a starting material to build the target molecule step-by-step. sathyabama.ac.in While straightforward in concept, linear sequences can be inefficient for complex targets due to the compounding of yield losses at each step. sathyabama.ac.in
Catalytic Approaches in Azepane Synthesis
Catalytic methods have emerged as powerful tools for the synthesis of azepanes, offering high levels of efficiency, selectivity, and functional group tolerance.
Palladium-Mediated Cross-Coupling Reactions (e.g., with α-halo eneformamides)
Palladium-catalyzed cross-coupling reactions provide a direct and versatile method for the functionalization of azepane precursors. nih.govnih.govacs.org The use of α-halo eneformamides derived from caprolactam has proven to be an effective strategy for introducing substituents at the C-2 position of the azepane ring. nih.govacs.org These reactions, including Heck, Sonogashira, and Suzuki couplings, allow for the formation of C-C bonds with a variety of coupling partners under mild conditions. nih.govacs.org For example, the α-alkenylation of chloro eneformamides proceeds with excellent stereoselectivity, yielding valuable vinylated azepene adducts. nih.gov Similarly, α-arylation can be achieved via Suzuki coupling with aryl boronic acids. nih.gov These functionalized azepenes can then be further elaborated to access a wide range of substituted azepanes. nih.govacs.org
| Coupling Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
| Heck | α-chloro eneformamide | Styrene | Pd(OAc)₂, Cu(OAc)₂ | α-vinylated azepene | High | nih.gov |
| Suzuki | α-chloro eneformamide | Phenyl boronic acid | Pd catalyst | α-arylated azepene | 78% | nih.gov |
| Sonogashira | α-halo eneformamide | Alkynes | Pd catalyst | α-alkynylated azepene | - | acs.org |
Osmium-Catalyzed Tethered Aminohydroxylation for Polyhydroxylated Azepane Iminosugars
A highly stereoselective approach to polyhydroxylated azepane iminosugars involves an osmium-catalyzed tethered aminohydroxylation (TA) reaction. nih.govacs.orgresearchgate.net This strategy is particularly useful for the synthesis of complex, chiral molecules. The key step involves the reaction of an allylic alcohol, derived from a carbohydrate precursor, with an in-situ generated osmium-imido complex. nih.govacs.org The tethering of the nitrogen functionality to the substrate directs the aminohydroxylation to occur with high regio- and stereocontrol. nih.govacs.org For instance, the reaction of an O-aroyloxycarbamate with catalytic potassium osmate (K₂OsO₂(OH)₄) yields an oxazolidinone, which can then be converted to the desired polyhydroxylated azepane through subsequent transformations, including intramolecular reductive amination. nih.gov This methodology has been successfully applied to the synthesis of pentahydroxyazepane iminosugars, demonstrating its utility in generating complex, biologically relevant molecules. nih.govresearchgate.net
| Starting Material | Key Reagent | Key Intermediate | Final Product | Yield (TA step) | Reference |
| D-mannose-derived aldehyde | Vinylmagnesium bromide | Allylic alcohol | Pentahydroxyazepane iminosugar | 98% | nih.gov |
| O-aroyloxycarbamate | K₂OsO₂(OH)₄ | Oxazolidinone | Polyhydroxylated azepane | Excellent | nih.gov |
Rhodium-Catalyzed Migratory Annulation Protocols
Rhodium-catalyzed reactions have also been developed for the synthesis of azepane derivatives. One such method involves a formal 1,3-migration of a hydroxy or acyloxy group initiated by an α-imino rhodium carbene, followed by a selective annulation to form the azepane ring. acs.org This protocol offers an efficient route to seven-membered N-heterocycles with good functional group tolerance. acs.org Another approach utilizes a rhodium-catalyzed intramolecular migration/annulation cascade reaction of sulfinate-tethered triazoles. bohrium.com The reaction conditions, such as temperature and the choice of sulfonyl group on the triazole, can influence the product distribution, allowing for the selective formation of azepane derivatives. bohrium.com Furthermore, a temperature-dependent stereodivergent [4+3] annulation reaction between substituted ferrocene-p-tosylamides and allenes, catalyzed by rhodium, has been developed for the synthesis of novel seven-membered ferrocenylazepines. chemrxiv.org
| Reaction Type | Substrates | Catalyst | Key Feature | Product | Reference |
| Migratory Annulation | α-imino rhodium carbene precursor | Rhodium catalyst | Formal 1,3-migration | Azepane derivatives | acs.org |
| Migration/Annulation Cascade | Sulfinate-tethered triazole | Rhodium catalyst | Temperature-dependent selectivity | Azepane derivatives | bohrium.com |
| [4+3] Annulation | Ferrocene-p-tosylamide, allene | Chiral RhCpX catalyst | Temperature-dependent stereodivergence | Ferrocenylazepines | chemrxiv.org |
Copper(I)-Catalyzed Tandem Amination/Cyclization Reactions
An efficient method for the synthesis of trifluoromethyl-substituted azepine-2-carboxylates and their phosphorus analogues has been developed using a copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. mdpi.comnih.govdntb.gov.ua This reaction represents the first example of a tandem amination/cyclization of allenynes under metal catalysis. mdpi.com The process involves the intermolecular addition of an amine to the allenyne followed by an intramolecular cyclization to construct the seven-membered ring. mdpi.com This methodology provides a selective route to novel α-CF₃-containing azepine derivatives, which are of interest in medicinal chemistry. mdpi.com
| Substrates | Catalyst | Reaction Type | Product | Reference |
| Functionalized allenynes, amines | Copper(I) | Tandem amination/cyclization | Trifluoromethyl-substituted azepin-2-carboxylates | mdpi.comnih.gov |
Enzymatic Catalysis for Asymmetric Azepane Synthesis
Enzymatic catalysis offers a powerful and environmentally friendly approach to the asymmetric synthesis of chiral azepanes. acs.orgnih.govresearchgate.netresearcher.life Imine reductases (IREDs) have been successfully employed for the enantioselective reduction of cyclic imines, which are precursors to 2-substituted azepanes. bohrium.com By screening a panel of novel IREDs, both (R)- and (S)-enantiomers of 2-arylazepanes can be obtained with excellent enantioselectivity. bohrium.com Furthermore, a chemoenzymatic strategy combining biocatalytic reduction with an organolithium-mediated rearrangement has been developed to access α-tertiary amines with azepane scaffolds. bohrium.com Another innovative approach combines photochemical oxyfunctionalization with enzymatic catalysis. acs.orgresearchgate.netresearcher.life This one-pot, photoenzymatic route allows for the synthesis of N-Boc-4-amino/hydroxy-azepane with high conversion and excellent enantiomeric excess by coupling a distal C-H oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction step. acs.orgresearchgate.netresearcher.life
| Enzymatic Method | Key Enzyme | Substrate | Product | Enantiomeric Excess | Reference |
| Enantioselective Reduction | Imine Reductase (IRED) | 7-membered cyclic imine | (R)- or (S)-2-arylazepane | Excellent | bohrium.com |
| Photoenzymatic Cascade | Transaminase/Carbonyl Reductase | N-Boc-azepane precursor | N-Boc-4-amino/hydroxy-azepane | >99% | acs.orgresearchgate.netresearcher.life |
Organometallic Reagent Application in Azepane Functionalization
Organometallic reagents are pivotal in the functionalization of azepane rings, allowing for the introduction of various substituents. These methods often provide access to compounds that are otherwise difficult to synthesize.
Alpha-Lithiation and Electrophilic Quench of N-Boc-Azepane Derivatives
The direct α-lithiation of N-Boc-azepane followed by quenching with an electrophile presents a direct route to 2-substituted azepanes. However, this method can be low-yielding for azepanes compared to smaller ring systems like piperidines and pyrrolidines. acs.org The process involves deprotonation at the carbon adjacent to the nitrogen atom using a strong base, typically an organolithium reagent like s-butyllithium (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). whiterose.ac.ukwhiterose.ac.uk The resulting organolithium intermediate is then trapped with an electrophile to introduce a substituent at the α-position. whiterose.ac.ukthieme-connect.com
The efficiency of this reaction can be influenced by factors such as the stability of the organolithium intermediate and the rate of rotation of the N-Boc group. thieme-connect.comresearchgate.net For instance, the lithiation of N-Boc-2-phenylazepane with n-butyllithium (n-BuLi) and subsequent reaction with various electrophiles has been studied. thieme-connect.comresearchgate.net While many electrophiles add at the α-position, some, like cyanoformates and chloroformates, have been observed to lead to ortho-substitution on the phenyl ring. thieme-connect.comresearchgate.net
| Electrophile | Product Type | Reference |
|---|---|---|
| General Electrophiles | α-Substituted Azepane | thieme-connect.comresearchgate.net |
| Cyanoformates | ortho-Substituted Product | thieme-connect.comresearchgate.net |
| Chloroformates | ortho-Substituted Product | thieme-connect.comresearchgate.net |
| Aldehydes/Ketones | Cyclic Carbamates | thieme-connect.comresearchgate.net |
Application of Vinylmagnesium Bromide and Related Organometallics in Precursor Synthesis
Organometallic reagents like vinylmagnesium bromide are instrumental in the synthesis of precursors for azepane ring systems. A notable application is the stereoselective addition of vinylmagnesium bromide to cyclic nitrones. unizar.esacs.org This reaction typically proceeds with high diastereoselectivity, with the nucleophile attacking anti to a vicinal alkoxy group, a result of combined steric and stereoelectronic effects. acs.org The resulting hydroxylamines can then be further transformed into functionalized azepanes.
For example, the addition of vinylmagnesium bromide to polyhydroxylated cyclic nitrones has been a key step in the synthesis of various alkaloids. unizar.es The stereochemical outcome of such additions can sometimes be influenced by the presence of a Lewis acid. unizar.esresearchgate.net While vinylmagnesium bromide often provides high stereoselectivity, other Grignard reagents, like allylmagnesium bromide, may yield different stereochemical outcomes. researchgate.net
Stereoselective Synthesis of Azepane Derivatives
Achieving stereocontrol in the synthesis of substituted azepanes is crucial for accessing specific biologically active isomers. Various strategies have been developed to control both diastereoselectivity and enantioselectivity.
Diastereoselective Control in Azepane Ring Formation
Diastereoselective methods for synthesizing azepane derivatives often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For instance, the synthesis of polyhydroxy azepanes has been achieved with high diastereoselectivity starting from ribose derivatives. rsc.org The key step involves an asymmetric α-amination of an aldehyde using proline-catalyzed hydrazination. rsc.org
Another approach involves the rhodium-catalyzed N–H insertion and cyclization of linear 1,m-haloamines to assemble azepane rings. researchgate.net Furthermore, tandem aza-Prins cyclizations have been utilized to create 2,6-disubstituted azepanes with defined stereochemistry. researchgate.net The alkylation of chiral seven-membered rings fused to tetrazoles has also been shown to be highly diastereoselective. researchgate.net
Enantioselective Strategies and Chiral Induction (e.g., from L-proline derivatives)
Enantioselective synthesis of azepanes can be achieved by employing chiral catalysts or starting from chiral building blocks. L-proline and its derivatives are frequently used as chiral sources or organocatalysts. rsc.orgacs.org For example, 4-substituted α-trifluoromethyl azepanes have been synthesized from L-proline via a ring expansion of trifluoromethyl pyrrolidines. researchgate.netacs.org The chirality from L-proline is transferred to the final azepane product with high enantiomeric excess. acs.org
Proline-catalyzed asymmetric α-amination of aldehydes is a key strategy for introducing a nitrogen-containing stereocenter. rsc.org The choice between L-proline and D-proline can determine the absolute configuration of the newly formed stereocenter, allowing access to different diastereomers. rsc.org
| Starting Material/Catalyst | Methodology | Product | Key Feature | Reference |
|---|---|---|---|---|
| L-proline | Ring expansion of trifluoromethyl pyrrolidines | 4-Substituted α-trifluoromethyl azepanes | High enantiomeric excess | researchgate.netacs.org |
| L-proline/D-proline | Asymmetric α-amination of aldehydes | Polyhydroxy azepanes | Control of absolute configuration | rsc.org |
| Imine Reductases/Monoamine Oxidases | Biocatalytic asymmetric reductive amination/deracemization | Enantioenriched 2-aryl azepanes | Stereospecific rearrangement of N'-aryl ureas | nih.govacs.org |
Kinetic Resolution Techniques for Enantioenriched Azepanes
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of azepanes, this can be achieved through chemical or enzymatic methods. One chemical approach involves the deprotonation of a racemic N-Boc-2-substituted azepane with a chiral base, such as n-BuLi in the presence of (-)-sparteine. whiterose.ac.ukthieme-connect.com This creates a mixture of diastereomeric organolithium complexes that can be selectively quenched with an electrophile, leading to an enantioenriched product and recovered starting material. whiterose.ac.ukthieme-connect.com However, for N-Boc-2-phenylazepane, kinetic resolution with sparteine (B1682161) has shown poor selectivity. thieme-connect.comresearchgate.net
Enzymatic kinetic resolution offers an alternative. For instance, a double enzymatic kinetic resolution has been developed for the simultaneous resolution of chiral amines and alcohols. mdpi.com This method utilizes lipase-catalyzed enantioselective acyl transfer from chiral organic carbonates. mdpi.com Furthermore, chemoenzymatic strategies combining biocatalytic asymmetric reduction of imines with organolithium-mediated rearrangements have been successfully employed for the synthesis of enantioenriched 2,2-disubstituted azepanes. nih.govbohrium.com
Integration of Green Chemistry Principles in Azepane Synthesis
A significant advancement in green azepane synthesis involves the replacement of conventional volatile organic solvents with more benign alternatives. Polyethylene glycol (PEG-400) has emerged as an effective and recyclable reaction medium for the one-pot synthesis of N-substituted azepines under catalyst-free conditions. organic-chemistry.org This method offers high yields, operational simplicity, and mild reaction conditions, making it a sustainable choice. organic-chemistry.org Water, another green solvent, has also been utilized in the synthesis of azepine derivatives, capitalizing on its non-toxic and non-flammable nature. researchgate.netmdpi.com
Catalysis is a cornerstone of green chemistry, and its application to azepane synthesis is an active area of research. Gold-catalyzed reactions have been developed for the one-pot synthesis of 2-substituted azepanes from propargylic alcohols. thieme-connect.comthieme-connect.com This method utilizes both soft gold(I) and hard gold(III) catalysts to facilitate a Meyer–Schuster rearrangement followed by an aza-Michael addition. thieme-connect.comthieme-connect.com Furthermore, chemoenzymatic approaches employing imine reductases and monoamine oxidases offer a highly enantioselective route to 2-aryl azepanes. bohrium.comnih.govacs.org This biocatalytic method is advantageous as it can proceed directly from an equilibrating mixture of the imine and its corresponding aminoketone, overcoming stability issues associated with the imine starting material. acs.org
Energy efficiency is another critical aspect of green synthesis. Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing tetra-azepines, significantly reducing reaction times compared to conventional heating methods. ijrpr.com This technique aligns with the principles of green chemistry by minimizing energy consumption and often leading to higher product yields. ijrpr.com
The principle of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is also being addressed in modern azepane synthesis. Cycloaddition reactions, such as the [4+3] cyclization, provide a highly efficient and atom-economical route to chiral azepines. ecust.edu.cn These methods contribute to waste reduction and a more sustainable synthetic process.
The following table summarizes key green chemistry approaches and their application in the synthesis of azepane systems.
| Green Chemistry Principle | Conventional Method | Greener Alternative | Specific Example/Benefit | Citation |
| Alternative Solvents | Volatile Organic Solvents | Polyethylene Glycol (PEG-400) | One-pot synthesis of N-substituted azepines in high yields with a recyclable solvent. | organic-chemistry.org |
| Catalysis | Stoichiometric Reagents | Gold Catalysis | One-pot synthesis of 2-substituted azepanes from propargylic alcohols. | thieme-connect.comthieme-connect.com |
| Biocatalysis | Traditional Chiral Resolution | Imine Reductases/Monoamine Oxidases | Enantioselective synthesis of 2-aryl azepanes. | bohrium.comnih.govacs.org |
| Energy Efficiency | Conventional Heating | Microwave Irradiation | Rapid and efficient synthesis of tetra-azepines. | ijrpr.com |
| Atom Economy | Linear Syntheses | [4+3] Cycloaddition | Efficient construction of chiral azepine skeletons. | ecust.edu.cn |
While the direct application of all these green methodologies to the synthesis of 2-(propan-2-yl)azepane may not yet be fully realized, the ongoing research into the sustainable synthesis of the broader azepane class provides a strong foundation for future advancements. nih.gov The continued development and adoption of these green chemistry principles are essential for the environmentally responsible production of this and other important pharmaceutical intermediates.
Functional Group Interconversions on the Azepane Ring Systemresearchgate.net
The azepane ring system can undergo a variety of transformations, including oxidation, reduction, and substitution reactions, allowing for the introduction of diverse functionalities. solubilityofthings.commit.eduslideshare.net
Oxidation Reactionsresearchgate.net
The nitrogen atom within the azepane ring is susceptible to oxidation. Under specific conditions, it can be oxidized to form N-oxide derivatives. The presence of the isopropyl group at the 2-position can influence the stereochemical outcome of such reactions. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, general principles of amine oxidation suggest that reagents like hydrogen peroxide or peroxy acids could be employed. The steric bulk of the isopropyl group might hinder the approach of the oxidizing agent, potentially affecting the reaction rate compared to less substituted azepanes.
Furthermore, the carbon atoms of the azepane ring can be oxidized. For instance, the oxidation of secondary alcohols on the ring to ketones is a common transformation. solubilityofthings.com
Reduction Reactionsresearchgate.net
Reduction reactions are crucial for the synthesis and modification of azepane derivatives. A significant area of research involves the biocatalytic reduction of 7-membered cyclic imines to form 2-substituted azepanes. bohrium.comacs.orgacs.org Imine reductases (IREDs) have been successfully used for the asymmetric reduction of imines, yielding enantioenriched 2-aryl and other substituted azepanes. acs.orgacs.orgnih.govbris.ac.uk For example, specific IREDs can selectively produce either the (R)- or (S)-enantiomer of a 2-substituted azepane. acs.org
The reduction of other functional groups attached to the azepane ring is also a common strategy. For instance, a carbonyl group on a substituent can be reduced to an alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com
Nucleophilic and Electrophilic Substitution Reactions on the Azepane Moietyresearchgate.net
The azepane ring can participate in both nucleophilic and electrophilic substitution reactions.
Nucleophilic Substitution: The nitrogen atom of the azepane ring acts as a nucleophile and can participate in substitution reactions. For instance, N-Boc protected 2-phenylazepane (B120452) undergoes lithiation followed by reaction with various electrophiles to yield 2,2-disubstituted azepanes. whiterose.ac.uk The nitrogen can also attack electrophilic centers to form new C-N bonds, a key step in the synthesis of various azepane derivatives. nih.gov Reactions of 2-methoxy-3H-azepine derivatives with alkoxides and alkyllithium reagents result in nucleophilic substitution at the 2-position of the ring. clockss.org
Electrophilic Substitution: Electrophilic substitution reactions typically occur on aromatic systems but can also happen on certain aliphatic compounds. wikipedia.orglibretexts.org In the context of azepanes, electrophilic substitution is more likely to occur on an aromatic ring fused to or substituted on the azepane moiety. For instance, in the synthesis of certain bioactive molecules, an aromatic ring attached to the azepane can undergo electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comsavemyexams.com The azepane ring itself, being saturated, is less prone to direct electrophilic attack unless activated by specific functional groups.
Reactivity Profile of the Isopropyl Moiety
The isopropyl group at the 2-position of the azepane ring primarily exerts steric influence on the reactivity of the heterocyclic ring. Its bulky nature can hinder the approach of reagents to the nitrogen atom and the adjacent carbon atoms. acs.org This steric hindrance can affect the rate and stereoselectivity of reactions. For example, in the enzymatic reduction of substituted dibenzoxazepines, the yield of the product with an isopropyl substituent was lower, which was attributed to steric hindrance. acs.org Similarly, in Lewis base-catalyzed intramolecular sulfenoamination of olefins, the steric bulk of an isopropyl substituent on the olefin played a significant role in the reaction's selectivity. acs.org
Direct chemical transformations of the isopropyl group itself, such as oxidation or substitution, are generally less common compared to reactions involving the azepane ring, as the C-H bonds of the isopropyl group are relatively inert.
Derivatization and Further Annulation for Complex Molecular Architecturesresearchgate.netvanderbilt.edulibretexts.org
The this compound scaffold can be elaborated into more complex structures through derivatization and annulation reactions.
Formation of Carboxylic Acid Derivatives (Esters, Amides)vanderbilt.edulibretexts.org
Carboxylic acid derivatives, such as esters and amides, are important functional groups that can be introduced onto the azepane framework. solubilityofthings.comuomustansiriyah.edu.iq This is typically achieved by reacting a carboxylic acid-functionalized azepane with an alcohol or an amine, respectively. libretexts.orgphiladelphia.edu.jokhanacademy.org For instance, a carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with an alcohol or amine to form the corresponding ester or amide. libretexts.orgphiladelphia.edu.jo The formation of amides can also be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.org These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. ontosight.ai
Table 1: Examples of Reagents for Carboxylic Acid Derivatization
| Derivative | Reagent(s) |
|---|---|
| Acid Chloride | SOCl₂, PCl₅ |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) |
Annulation Reactions: Annulation reactions involve the formation of a new ring fused to the existing azepane structure. masterorganicchemistry.comscripps.edu These reactions are powerful tools for building polycyclic systems. While specific examples starting directly from this compound are not prevalent in the provided search results, general annulation strategies can be applied. For instance, a [3+2] annulation strategy using allenylsilanes can create five-membered rings. mit.edu Phosphine-catalyzed [4+2] annulation reactions are also used to construct new ring systems. chim.it The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a classic method for forming a six-membered ring. masterorganicchemistry.com The presence of the isopropyl group would likely influence the stereochemical outcome of such annulation reactions.
Synthesis of Fused Azepane Systems
The construction of fused azepane systems, where the seven-membered azepane ring is annulated with another ring, is a significant area of synthetic chemistry, driven by the presence of such bicyclic and polycyclic scaffolds in numerous biologically active compounds. Various synthetic strategies have been developed to access these complex molecular architectures, often involving intramolecular cyclization reactions of appropriately functionalized azepane precursors or their acyclic progenitors. These methods include ring-closing metathesis, Pictet-Spengler type reactions, and intramolecular alkylations or arylations. While direct cyclization of a simple 2-alkylazepane like this compound is not a common strategy without prior functionalization, the principles of forming fused systems can be illustrated by examining the cyclization of derivatives where the 2-position is part of the newly formed ring.
One notable approach to fused azepanes involves the intramolecular cyclization of N-substituted azepanes bearing a reactive functional group on the side chain. For instance, the synthesis of indolizino[8,7-b]azepine derivatives can be envisioned through an intramolecular Pictet-Spengler type reaction of a 2-(2-aminoethyl)azepane derivative with a suitable carbonyl compound.
Another powerful strategy for creating fused azepane systems is through ring-expansion reactions of smaller bicyclic precursors. For example, the Beckmann rearrangement of a bicyclic ketoxime can lead to the formation of a lactam that is already part of a fused system. Subsequent reduction of the lactam provides the desired fused azepane. acs.org This is exemplified in the synthesis of a chiral bicyclic azepane where a Beckmann rearrangement of a cyclohexanone-derived oxime tosylate furnished a fused lactam, which was then reduced with lithium aluminum hydride (LiAlH₄) to yield the corresponding cis-fused azepane. acs.org
Table 1: Synthesis of a cis-Fused Bicyclic Azepane via Beckmann Rearrangement and Reduction acs.org
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | Bicyclic Oxime Tosylate | Not specified | Fused Lactam | Not specified |
| 2 | Fused Lactam | LiAlH₄ | cis-Fused Bicyclic Azepane | Not specified |
This table illustrates a general synthetic sequence for preparing cis-fused bicyclic azepanes.
Furthermore, tandem reactions provide an efficient route to complex fused azepanes. A copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary or secondary amines has been developed for the synthesis of trifluoromethyl-substituted azepin-2-carboxylates. mdpi.com This method involves the intermolecular addition of an amine to the alkyne, followed by an intramolecular cyclization onto the allene, creating a fused azepine ring system which can be subsequently reduced to the corresponding azepane. mdpi.com
Table 2: Copper-Catalyzed Tandem Amination/Cyclization for Fused Azepine Synthesis mdpi.com
| Starting Material (Allenyne) | Amine | Catalyst | Solvent | Temperature (°C) | Product (Fused Azepine) |
| Functionalized Allenyne | Primary or Secondary Amine | Cu(MeCN)₄PF₆ (10 mol%) | Dioxane | 70 | Trifluoromethyl-substituted azepin-2-carboxylate |
This table summarizes the key components and conditions for the copper-catalyzed synthesis of fused azepine derivatives.
The intramolecular Ullmann-type annulation/rearrangement cascade is another sophisticated method for constructing fused azepane systems. In this approach, 5-arylpyrrolidine-2-carboxylates containing an ortho-halogen substituent on the aryl group undergo a copper(I)-promoted ring expansion to yield 1H-benzo[b]azepine-2-carboxylates. acs.org This transformation proceeds through an intramolecular C-N bond formation, effectively fusing a benzene ring to the newly formed azepine ring. acs.org
Table 3: Synthesis of 1H-Benzo[b]azepine-2-carboxylates via Ullmann-Type Annulation/Rearrangement acs.org
| Starting Material | Catalyst System | Activation | Product | Yield Range |
| 5-(ortho-halophenyl)pyrrolidine-2-carboxylate | Cu₂O and thiophene-2-carboxylic acid | Microwave | 1H-Benzo[b]azepine-2-carboxylate | 67-89% |
This table outlines the synthesis of fused benzazepines through a copper-promoted intramolecular cascade reaction.
These examples, while not starting directly from this compound, highlight the chemical transformations and principles involved in the synthesis of fused azepane systems where the C2 position of the azepane ring is a key pivot point for the annulation of a new ring. The functionalization of the 2-position or a substituent attached to it is a critical prerequisite for initiating the intramolecular cyclization events that lead to these complex and often biologically significant molecules.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-(Propan-2-yl)azepane in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.
One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the azepane ring and the isopropyl substituent. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom. Protons on carbons adjacent to the nitrogen (C2 and C7) are deshielded and appear further downfield. openstax.org The N-H proton signal is typically a broad singlet, its chemical shift being variable and dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. Similar to the proton spectrum, carbons bonded to the nitrogen (C2 and C7) are shifted downfield. The flexible nature of the seven-membered azepane ring can sometimes lead to broadened peaks at room temperature due to the molecule undergoing rapid conformational changes. mq.edu.aursc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Azepane C2-H | ~2.8 - 3.0 | ~60 - 65 |
| Azepane C3-H₂ | ~1.5 - 1.7 | ~28 - 32 |
| Azepane C4-H₂ | ~1.4 - 1.6 | ~26 - 29 |
| Azepane C5-H₂ | ~1.4 - 1.6 | ~26 - 29 |
| Azepane C6-H₂ | ~1.5 - 1.7 | ~35 - 40 |
| Azepane C7-H₂ | ~2.6 - 2.8 | ~45 - 50 |
| Azepane N1-H | ~1.0 - 2.5 (broad) | - |
| Isopropyl C1'-H | ~1.8 - 2.0 | ~30 - 35 |
| Isopropyl C2'/C3'-H₃ | ~0.9 - 1.0 | ~18 - 22 |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for determining the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. For this compound, COSY would show correlations between the C2-H proton and its neighbors: the C3-H₂ protons and the isopropyl C1'-H proton. It would also map the sequential connectivity of all the methylene (B1212753) groups within the azepane ring (C3 through C7).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on the already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting different fragments of the molecule. For instance, it would show a correlation from the isopropyl methyl protons (C2'/C3'-H₃) to the isopropyl methine carbon (C1') and the azepane C2 carbon, confirming the attachment point of the substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule. In this compound, NOESY could reveal spatial proximities between the isopropyl group protons and specific protons on the azepane ring, providing insight into the ring's conformation and the orientation of the substituent.
Vibrational Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the spectrum would be dominated by features characteristic of a saturated secondary amine and alkyl C-H bonds. orgchemboulder.comrockymountainlabs.comwpmucdn.com
Key expected absorptions include:
N-H Stretch: A single, weak to medium intensity band is expected in the 3300-3350 cm⁻¹ region, which is characteristic of a secondary amine (R₂NH). openstax.orgorgchemboulder.comspectroscopyonline.com
C-H Stretch: Strong, sharp bands between 2850 and 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the numerous CH, CH₂, and CH₃ groups.
N-H Bend/Wag: An N-H wagging vibration may be observed as a broad, strong band in the 665-910 cm⁻¹ region. orgchemboulder.com
C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range corresponds to the C-N stretching vibration of the aliphatic amine. orgchemboulder.com
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3350 | Weak to Medium |
| C-H Stretch (sp³) | Alkyl (CH, CH₂, CH₃) | 2850 - 3000 | Strong |
| C-H Bend | CH₂ / CH₃ | 1370 - 1470 | Medium |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Weak to Medium |
| N-H Wag | Secondary Amine | 665 - 910 | Strong, Broad |
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination and Fragmentation Analysis
HRMS provides an extremely accurate measurement of the molecular mass of the parent ion, allowing for the unambiguous determination of its elemental formula (C₉H₁₉N). The calculated exact mass for the [M+H]⁺ ion of this compound is 142.1596.
In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. openstax.orgmiamioh.eduwhitman.eduyoutube.comlibretexts.orglibretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation.
For this compound, two primary alpha-cleavage pathways are expected:
Loss of the isopropyl group: Cleavage of the bond between C2 of the azepane ring and the isopropyl group would result in the loss of a propyl radical (•C₃H₇) and the formation of a fragment ion at m/z 98.
Ring cleavage: Cleavage of the C2-C3 bond within the azepane ring would lead to the formation of an ion at m/z 72.
The base peak in the mass spectrum is often the result of the alpha-cleavage that leads to the loss of the largest possible alkyl radical. whitman.edu
Table 3: Predicted HRMS Fragmentation for this compound
| Ion | Proposed Structure/Loss | Calculated m/z |
| [C₉H₁₉N]⁺˙ | Molecular Ion (M⁺˙) | 141.1517 |
| [C₉H₂₀N]⁺ | Protonated Molecule ([M+H]⁺) | 142.1596 |
| [C₆H₁₂N]⁺ | Loss of •C₃H₇ (isopropyl) | 98.0970 |
| [C₄H₁₀N]⁺ | Ring cleavage at C2-C3 | 72.0813 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov If this compound were synthesized as a single enantiomer and could be crystallized, this technique could determine its absolute stereochemistry.
For the flexible seven-membered azepane ring, X-ray crystallography would provide precise data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation adopted by the ring in the crystal lattice. Azepane rings can adopt several conformations, such as chair, boat, and twist-chair forms. mq.edu.aursc.org The crystallographic data would unambiguously show which conformation is present and would detail the specific orientation of the isopropyl substituent relative to the ring (i.e., whether it is in a pseudo-axial or pseudo-equatorial position). While obtaining a suitable single crystal of a simple, non-chiral liquid amine like this compound or its simple salts can be challenging, the technique remains the gold standard for solid-state conformational analysis of its derivatives. nih.govrsc.org
Elemental Analysis for Purity and Stoichiometry Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the mass fractions of carbon (C), hydrogen (H), and nitrogen (N), it is possible to compare the experimental results with the theoretical values calculated from the molecular formula of this compound, which is C⁹H¹⁹N. This comparison is critical for confirming the compound's stoichiometry and assessing its elemental purity.
The analysis is typically performed using a combustion-based elemental analyzer. A small, accurately weighed sample of the compound is combusted at a high temperature in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The data presented in the table below shows the theoretical elemental composition of this compound. For a high-purity sample, the experimentally determined values are expected to be in close agreement with these theoretical percentages, typically within a ±0.4% margin of error.
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 76.53 |
| Hydrogen | H | 13.56 |
| Nitrogen | N | 9.91 |
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for determining the purity of a compound and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques that separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
For a non-volatile, polar compound like this compound, reverse-phase HPLC is a suitable method for purity assessment. In this technique, the stationary phase is nonpolar (e.g., a C18-functionalized silica (B1680970) gel), and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. A typical HPLC analysis of a substituted azepane derivative would involve the conditions outlined in the table below. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) |
| Gradient | Isocratic or gradient elution, depending on the complexity of the sample |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. gdut.edu.cn For amines, derivatization is often employed to improve their chromatographic behavior by reducing their polarity and improving their thermal stability. gdut.edu.cn A common derivatizing agent is benzenesulfonyl chloride, which reacts with the secondary amine of the azepane ring. gdut.edu.cn The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification. The table below outlines typical GC-MS parameters for the analysis of a derivatized amine.
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) gdut.edu.cn |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) gdut.edu.cn |
| Injection Mode | Splitless |
| Temperature Program | Initial temperature of 80°C, ramped to 290°C gdut.edu.cn |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV gdut.edu.cn |
| Scan Range | 50-450 m/z gdut.edu.cn |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The presence of chromophores, which are typically unsaturated functional groups (e.g., double bonds, aromatic rings), is necessary for a compound to absorb light in the 200-800 nm range of a standard UV-Vis spectrometer.
This compound is a saturated heterocyclic amine. It lacks any conjugated systems or other chromophores that would absorb light in the UV-Vis region. The electronic transitions possible for this molecule, such as σ → σ* and n → σ* transitions, require higher energy, which corresponds to wavelengths in the vacuum ultraviolet (VUV) region (below 200 nm). Therefore, a UV-Vis spectrum of a pure sample of this compound recorded in a standard solvent like ethanol (B145695) or hexane (B92381) would not be expected to show any significant absorbance peaks. The absence of absorbance can be an indicator of the compound's purity, suggesting the lack of unsaturated impurities.
| Property | Expected Observation |
|---|---|
| λmax (in the 200-800 nm range) | No significant absorbance expected |
| Molar Absorptivity (ε) | Not applicable in the 200-800 nm range |
| Solvent | Ethanol, Hexane |
Computational and Theoretical Studies on Azepane Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine molecular properties. For the azepane ring system, these calculations offer deep insights into its geometry, electronic distribution, and inherent reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. acs.org It is particularly effective for geometry optimization and the calculation of ground-state properties. For the azepane molecule, DFT calculations have been used to determine its most stable three-dimensional structure and to analyze its electronic characteristics. nih.gov
Full geometry optimization of azepane using DFT methods, such as the M06-2X functional with a 6-311++G(d,p) basis set, provides precise data on bond lengths and angles. imperial.ac.uk These calculated parameters can be compared with experimental data, where available, to validate the computational approach. For azepane, the calculated geometry shows excellent agreement with crystallographic data, confirming the accuracy of the theoretical model. imperial.ac.uk The deviation from ideal sp³ bond angles (109.5°) is an indicator of ring strain. imperial.ac.uk For instance, the C-C-C bond angles in the azepane ring are calculated to be in the range of 114.8–116.9°, which is significantly higher than the ideal tetrahedral angle. imperial.ac.uk
DFT is also employed to calculate various reactivity descriptors that help predict how a molecule will behave in a chemical reaction. nih.gov These descriptors are derived from the molecule's electron density and provide a quantitative measure of its propensity to act as an electrophile or nucleophile.
Table 1: Selected Calculated vs. Experimental Geometrical Parameters for Azepane
| Parameter | Bond | Experimental (X-ray) (Å) | Calculated (M06-2X) (Å) |
|---|---|---|---|
| Bond Lengths | C-C | 1.527 | 1.533 |
| C-N | 1.459 | 1.459 |
Data sourced from a computational study on azepane and its derivatives. imperial.ac.uk
For even greater accuracy in predicting electronic properties, researchers employ higher-level computational methods such as ab initio (e.g., Møller-Plesset perturbation theory, MP2) and meta-hybrid DFT functionals (e.g., M06-2X). imperial.ac.uk These methods provide a more rigorous treatment of electron correlation, which is crucial for obtaining precise energy and property predictions. mdpi.com
Table 2: Calculated Energies and Dipole Moments for Azepane
| Method | Total Energy (Hartree) | Dipole Moment (Debye) |
|---|---|---|
| M06-2X/6-311++G(d,p) | -250.315 | 1.291 |
| MP2/aug-cc-pVTZ | -249.467 | 1.315 |
Data from a comparative computational study utilizing meta-hybrid and ab initio methods. imperial.ac.uk
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. lifechemicals.com For flexible molecules like azepane, MD simulations are invaluable for exploring their conformational landscape and dynamic behavior. lumenlearning.com The seven-membered azepane ring is not planar and can adopt several low-energy conformations, such as chair, twist-chair, and twist-boat forms. imperial.ac.uk
An MD simulation of 2-(Propan-2-yl)azepane would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for the system. This allows researchers to observe how the molecule moves, flexes, and changes its conformation over nanoseconds or longer. lifechemicals.com Such simulations can identify the most stable conformers, the energy barriers between them, and how the presence of a substituent, like the propan-2-yl group, might influence the conformational preferences of the ring. lumenlearning.com This conformational diversity is often critical for the biological activity of azepane-containing molecules.
While specific MD studies on this compound are not prominent in the literature, the principles of conformational analysis for cyclic alkanes are well-established and directly applicable. libretexts.orgwikipedia.org These studies reveal the complex interplay of steric and torsional strains that dictate the preferred shapes of cyclic molecules.
Frontier Molecular Orbital (FMO) Theory for Reaction Mechanism Insights
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for explaining and predicting chemical reactivity. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability and reactivity. chemrxiv.org
For azepane, the HOMO is associated with its ability to donate electrons (nucleophilicity), primarily localized on the nitrogen atom's lone pair. The LUMO represents its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. imperial.ac.uk Computational studies on azepane have shown that the introduction of a nitrogen heteroatom into the cycloheptane (B1346806) ring increases its reactivity by altering the frontier orbital energies. imperial.ac.uk
Table 3: Calculated Frontier Molecular Orbital Energies for Azepane
| Orbital | Energy (eV) at M06-2X |
|---|---|
| HOMO | -6.599 |
| LUMO | 4.299 |
| HOMO-LUMO Gap (ΔE) | 10.898 |
Data calculated for the azepane molecule, providing insight into its kinetic stability. imperial.ac.uk
Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Prediction
Key CDFT descriptors include:
Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is less reactive.
Electronegativity (χ): A measure of the power of an atom or group to attract electrons.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These indices are calculated using the energies of the frontier orbitals (HOMO and LUMO). imperial.ac.uk For azepane, these calculations provide a quantitative picture of its stability and reactivity profile, complementing the qualitative insights from FMO theory. nih.gov
Table 4: Global Reactivity Descriptors for Azepane
| Descriptor | Value (eV) at M06-2X |
|---|---|
| Chemical Potential (μ) | -1.150 |
| Chemical Hardness (η) | 5.449 |
| Electronegativity (χ) | 1.150 |
| Electrophilicity Index (ω) | 0.122 |
Values calculated based on the frontier orbital energies of the azepane molecule. imperial.ac.uk
Ring Strain Energy (RSE) Calculations for Azepane Ring Systems
Ring Strain Energy (RSE) is a measure of the inherent instability of a cyclic molecule due to non-ideal bond angles, eclipsing interactions (torsional strain), and close non-bonded contacts (steric strain). acs.org RSE is typically calculated computationally by comparing the energy of the cyclic molecule to that of a suitable strain-free acyclic reference molecule.
For seven-membered rings like azepane, the deviation of bond angles from the ideal 109.5° for sp³-hybridized atoms is a major contributor to strain. imperial.ac.uk Computational studies have quantified the RSE of azepane. The replacement of a carbon atom in cycloheptane with a nitrogen atom to form azepane leads to a noticeable decrease in ring strain by about 1.29 kcal/mol. imperial.ac.uk This reduction is attributed to the different bond lengths and angles associated with the heteroatom, which allows the ring to adopt a more relaxed conformation. Understanding the RSE is crucial as the release of this strain can be a significant driving force in chemical reactions involving the opening of the azepane ring. acs.org
Table 5: Calculated Ring Strain Energy for Azepane
| Molecule | Calculated RSE (kcal/mol) at M06-2X |
|---|---|
| Cycloheptane | 5.69 |
| Azepane | 4.40 |
Comparison of the calculated ring strain energy for cycloheptane and azepane. imperial.ac.uk
Applications in Broader Chemical Research and Materials Science
Role as Versatile Building Blocks in Complex Organic Synthesis
The azepane framework is a recurring motif in pharmacologically significant molecules, driving considerable interest in its synthesis and derivatization. lifechemicals.com Substituted azepanes, including 2-(propan-2-yl)azepane, serve as versatile building blocks in the construction of more complex molecular architectures. The synthesis of the azepane ring itself can be approached through various strategies, such as ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences. researchgate.net A notable modern approach involves the photochemical dearomative ring expansion of nitroarenes, which allows for the creation of complex azepanes from simple starting materials. nih.gov This method, mediated by blue light, transforms a six-membered aromatic ring into a seven-membered azepane system in two steps. nih.gov
The presence of the isopropyl group at the 2-position of the azepane ring introduces a specific stereochemical and electronic element that can be exploited in subsequent synthetic transformations. This substituent can influence the conformational preferences of the ring and direct the stereochemical outcome of reactions at other positions. The secondary amine functionality of the azepane ring is a key handle for a wide range of chemical modifications, including N-alkylation, N-acylation, and N-arylation, allowing for its incorporation into larger, more elaborate molecules.
Precursors for the Synthesis of Natural Products and Alkaloid Structures
The azepane core is a key structural feature in a number of biologically active natural products and alkaloids. lifechemicals.com For instance, the fungal metabolite (-)-balanol, a potent inhibitor of protein kinase C, contains a substituted azepane ring. lifechemicals.com The azepane motif is therefore a critical target for synthetic chemists aiming to produce these natural products or their analogues for therapeutic purposes.
Synthetic strategies toward natural products containing the azepane skeleton often rely on the use of pre-functionalized azepane building blocks. This compound represents a potential starting material or intermediate in the synthesis of such complex natural products. The isopropyl group could mimic a structural feature of a target molecule or serve as a directing group to control the regioselectivity and stereoselectivity of subsequent bond-forming reactions. The development of stereoselective methods for the synthesis of substituted azepanes, such as those involving piperidine (B6355638) ring expansion, further enhances their utility as precursors in the asymmetric synthesis of natural products. rsc.org
Ligand Design in Organometallic Catalysis (e.g., Rh(I) complexes, pincer ligands)
The field of organometallic catalysis frequently employs nitrogen-containing heterocycles as ligands for transition metals. The electronic properties and steric bulk of these ligands can be fine-tuned to control the activity and selectivity of the metal catalyst. Substituted azepanes like this compound are potential candidates for ligand design due to the presence of a nucleophilic nitrogen atom within a conformationally flexible seven-membered ring.
While specific examples involving this compound as a ligand are not prominent in the literature, the principles of ligand design suggest its potential utility. For instance, it could be incorporated into bidentate or tridentate ligand frameworks, such as pincer ligands, which are known to form stable and highly active catalysts with a variety of metals, including rhodium(I). researchgate.net The isopropyl group would impart a specific steric environment around the metal center, which could be beneficial for controlling substrate approach and influencing the enantioselectivity of catalytic transformations. Rhodium(I) complexes, in particular, are known to be active in a wide range of catalytic reactions, including hydrogenation, hydroformylation, and C-H activation. hw.ac.uknih.gov The dynamic behavior and electronic structure of Rh(I) complexes can be significantly influenced by the nature of the coordinating ligands. rsc.org
Development of Specialty Chemicals and Industrial Intermediates
Azepane itself is a valuable industrial intermediate used in the synthesis of various drugs and pesticides. wikipedia.org Substituted azepanes, such as this compound, also have the potential to serve as key intermediates in the production of a wide range of specialty chemicals. The combination of a reactive secondary amine and a specific substitution pattern on the carbon framework makes these compounds attractive starting materials for the synthesis of more complex, high-value molecules.
The reactivity of the N-H bond allows for a variety of transformations, leading to a diverse array of derivatives. These derivatives could find applications as agrochemicals, pharmaceuticals, or as components in materials with specific functions. The development of efficient and scalable synthetic routes to substituted azepanes is therefore an important area of research for the chemical industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
